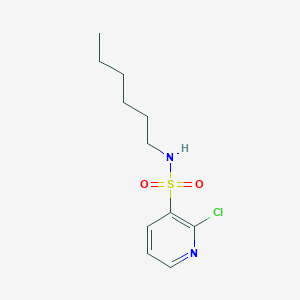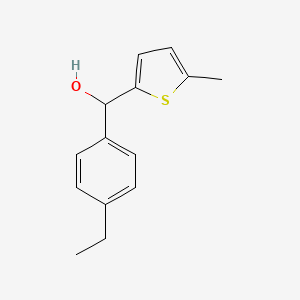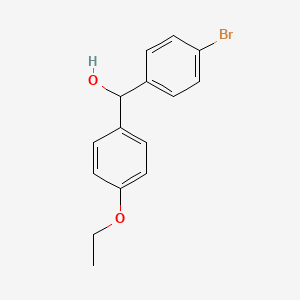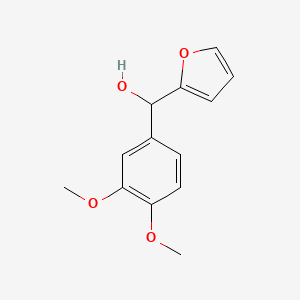
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C15H15BrO3 It is characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to another phenyl ring, both connected through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzaldehyde and 3,4-dimethoxybenzaldehyde.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 3,4-dimethoxybenzaldehyde to form the corresponding alcohol.
Coupling Reaction: The intermediate product is then coupled with 3-bromobenzaldehyde under appropriate conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-bromo-4,5-dimethoxybenzophenone.
Reduction: Formation of 3-bromo-4,5-dimethoxyphenylmethane.
Substitution: Formation of 3-methoxy-4,5-dimethoxyphenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of brominated and methoxylated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological macromolecules.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes.
Mecanismo De Acción
The mechanism by which (3-Bromophenyl)(3,4-dimethoxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins. These interactions can modulate biological pathways and result in specific physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromophenyl)(4-methoxyphenyl)methanol: Similar structure but with one less methoxy group.
(3-Chlorophenyl)(3,4-dimethoxyphenyl)methanol: Similar structure but with a chlorine atom instead of bromine.
(3-Bromophenyl)(3,4-dihydroxyphenyl)methanol: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
(3-Bromophenyl)(3,4-dimethoxyphenyl)methanol is unique due to the combination of bromine and two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This distinct combination of functional groups sets it apart from other similar compounds and provides unique opportunities for research and application.
Propiedades
IUPAC Name |
(3-bromophenyl)-(3,4-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCKUIMUXMCYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-ylmethylcyclopropylamine](/img/structure/B7871748.png)












